molecular formula C15H14N4O2S B11455272 N-{5-Oxo-2-propyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

N-{5-Oxo-2-propyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11455272
M. Wt: 314.4 g/mol
InChI Key: PBSYNGQZRZVKLC-UHFFFAOYSA-N
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Description

N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines This compound is known for its unique structural features, which include a thiadiazole ring fused with a pyrimidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . This reaction proceeds through a series of condensation and cyclization steps to form the desired thiadiazolo pyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound may involve a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method enhances efficiency and reduces the need for intermediate purification steps . The one-pot synthesis typically involves cycloaddition, reduction, and deamination reactions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiadiazolo pyrimidine structure.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiadiazole and pyrimidine rings enable it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo pyrimidines, such as:

Uniqueness

N-{5-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propyl group and benzamide moiety differentiate it from other thiadiazolo pyrimidines, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H14N4O2S/c1-2-6-12-18-19-14(21)11(9-16-15(19)22-12)17-13(20)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,17,20)

InChI Key

PBSYNGQZRZVKLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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